N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide
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Overview
Description
N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a benzothiazole ring and a cyclohexanecarboxamide moiety
Mechanism of Action
Mode of Action
It has been suggested that the compound exhibitsAggregation-Induced Emission (AIE) characteristics , Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms , and Intramolecular Charge Transfer (ICT) effects . These properties could potentially influence its interaction with its targets and the resulting changes.
Result of Action
The compound’s aie characteristics, esipt mechanisms, and ict effects suggest that it may have significant photophysical phenomena, which could potentially be used in optoelectronics and analytical tools .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-ethylbenzothiazole with cyclohexanecarboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide: This compound shares structural similarities with N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide, including the presence of a chlorophenyl group.
Indole Derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2OS/c1-2-19-14-12(17)9-6-10-13(14)21-16(19)18-15(20)11-7-4-3-5-8-11/h6,9-11H,2-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVASHAANGCUVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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